

Spectroscopic Analysis of Chloramphenicol: A Technical Guide for Identification

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Compound of Interest

Compound Name: *M-Chloramphenicol*

Cat. No.: *B194032*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and structural elucidation of Chloramphenicol. Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to aid in the analysis of this critical antibiotic.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been widely used for the treatment of serious bacterial infections. Its identification and quality control are of paramount importance in pharmaceutical manufacturing and drug development. Spectroscopic methods offer rapid, reliable, and non-destructive means for the structural confirmation and purity assessment of Chloramphenicol. This guide delves into the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of Chloramphenicol, owing to the presence of a chromophore in its structure, specifically the p-nitrophenyl group.

Data Presentation

Parameter	Value	Solvent	Reference
λ_{max}	~272-274 nm	Methanol	[1][2]
λ_{max}	281 nm	Methanol: H ₂ O (10:1000 v/v)	[3]
λ_{max}	510 nm	After oxidative coupling with 1,10- Phenanthroline/FeCl ₃	[4]
λ_{max}	489 nm	After reduction and condensation with 1,2- naphthoquinone-4- sulfonic acid	[5]
λ_{max}	606 nm	After reduction and condensation with promethazine in the presence of cerium (IV) ions	

Experimental Protocol: UV-Vis Analysis

Objective: To determine the maximum absorption wavelength (λ_{max}) of Chloramphenicol.

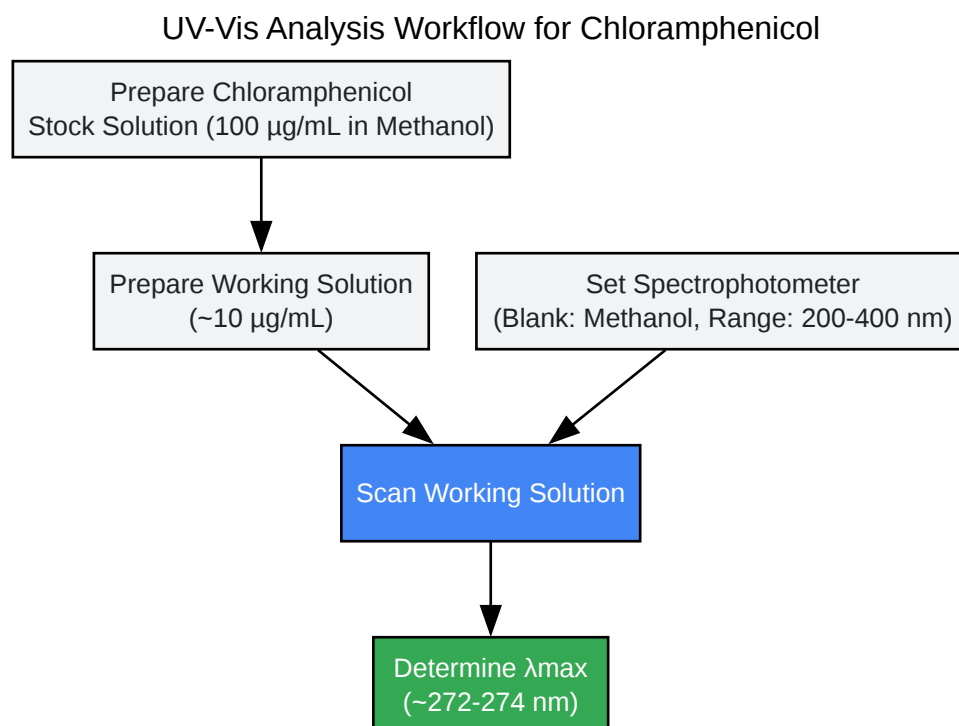
Materials:

- Chloramphenicol reference standard
- Methanol (spectroscopic grade)
- Distilled water
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- **Standard Solution Preparation:** Accurately weigh 10 mg of Chloramphenicol reference standard and dissolve it in 100 mL of methanol in a volumetric flask to obtain a stock solution of 100 µg/mL.
- **Working Solution Preparation:** Dilute the stock solution with methanol to obtain a working concentration of approximately 10 µg/mL.
- **Spectrophotometric Analysis:**
 - Use methanol as the blank.
 - Scan the working solution over a wavelength range of 200-400 nm.
 - Record the wavelength of maximum absorbance (λ_{max}).

Experimental Workflow: UV-Vis Spectroscopy



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Caption: Workflow for determining the λ_{max} of Chloramphenicol using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Chloramphenicol provides a unique fingerprint based on the vibrations of its constituent bonds.

Data Presentation

Wavenumber (cm ⁻¹)	Assignment	Reference
3352-3246	O-H and N-H stretching	
3081	Aromatic C-H stretching	
1695.9	C=O stretching (amide I)	
1681	C=O stretching	
1559	C=C stretching (aromatic)	
1526.3	NO ₂ asymmetric stretching	
1521	NO ₂ stretching	
1518	N-H bending (amide II)	
1351.2	NO ₂ symmetric stretching	
662	C-Cl stretching	

Experimental Protocol: FT-IR Analysis

Objective: To obtain the FT-IR spectrum of Chloramphenicol and identify its characteristic functional groups.

Materials:

- Chloramphenicol reference standard
- Potassium bromide (KBr, IR grade)

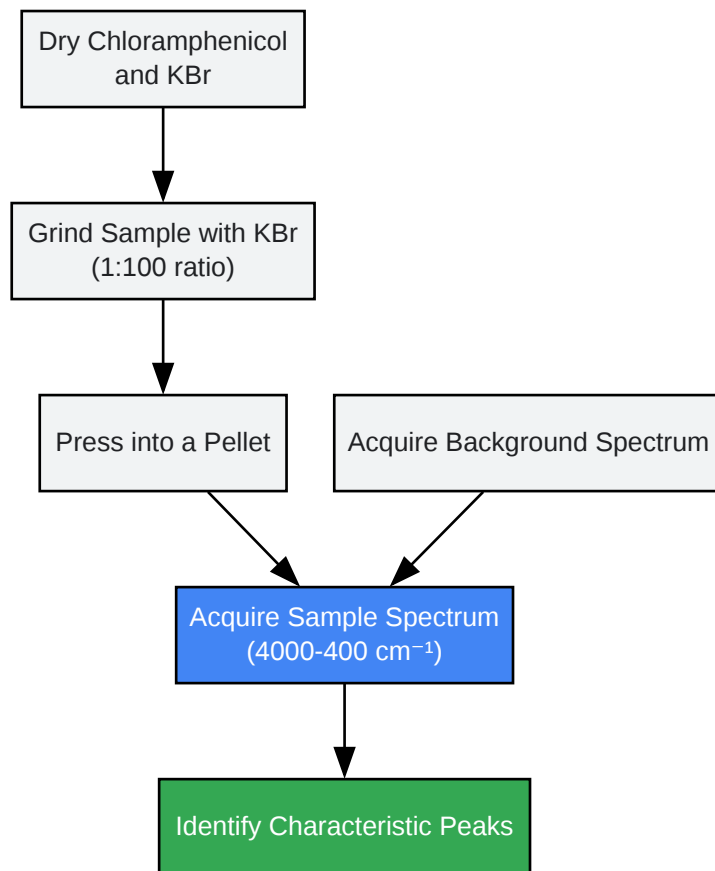
- Agate mortar and pestle
- Hydraulic press for KBr pellet preparation
- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the Chloramphenicol sample and KBr powder to remove any moisture.
 - Grind 1-2 mg of Chloramphenicol with approximately 200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a die and press it under high pressure to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Perform a background scan with an empty sample holder or a blank KBr pellet.
 - Acquire the sample spectrum and perform background correction.

Experimental Workflow: FT-IR Spectroscopy

FT-IR Analysis Workflow for Chloramphenicol (KBr Pellet)



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Caption: Workflow for FT-IR analysis of Chloramphenicol using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the Chloramphenicol structure.

Data Presentation

¹H NMR Data (DMSO-d₆, 400 MHz)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1'	5.05	d	4.8
H-2'	4.05	m	-
H-3'a	3.65	dd	11.2, 3.6
H-3'b	3.55	dd	11.2, 6.8
-OH (C1')	5.45	d	4.0
-OH (C3')	5.20	t	5.6
-NH	8.10	d	8.8
H-2, H-6	8.15	d	8.8
H-3, H-5	7.60	d	8.8
CHCl ₂	6.15	s	-

¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon	Chemical Shift (δ , ppm)
C=O	164.5
C-1	147.0
C-4	146.5
C-2, C-6	128.0
C-3, C-5	123.5
C-1'	71.5
CHCl ₂	66.5
C-2'	57.0
C-3'	62.5

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Analysis

Objective: To acquire ^1H and ^{13}C NMR spectra of Chloramphenicol for structural confirmation.

Materials:

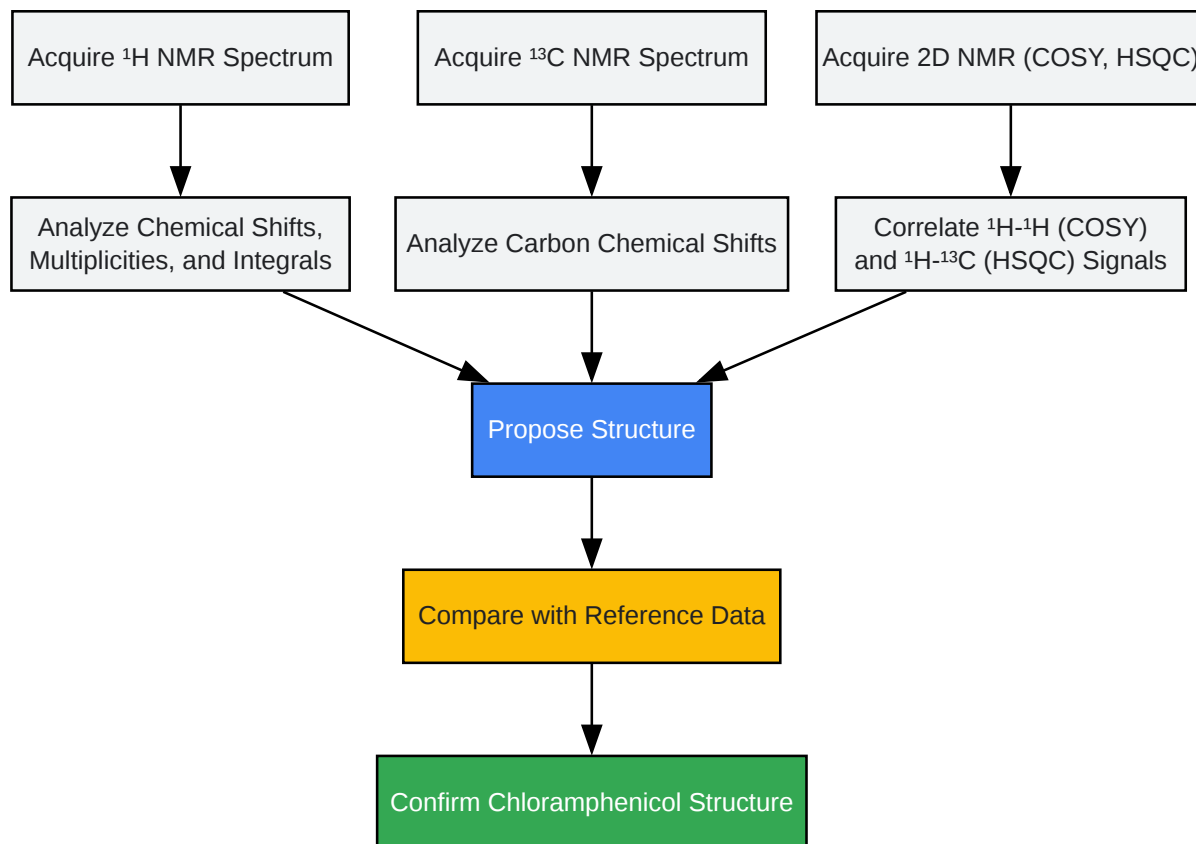
- Chloramphenicol reference standard
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tubes
- NMR Spectrometer

Procedure:

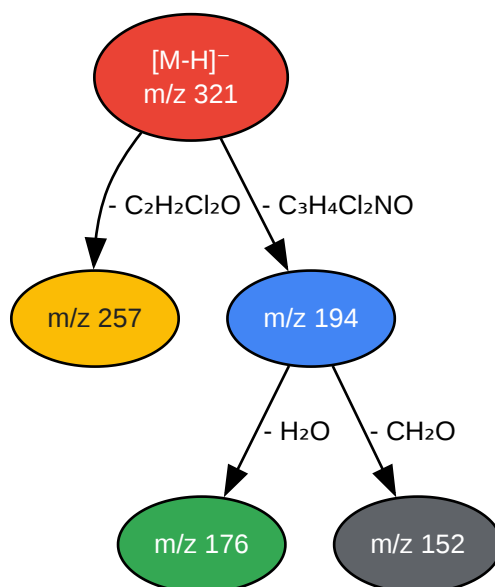
- Sample Preparation: Dissolve approximately 5-10 mg of Chloramphenicol in 0.5-0.7 mL of DMSO- d_6 in a clean, dry NMR tube.
- ^1H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument.
 - Acquire the ^1H NMR spectrum using standard parameters.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ^{13}C .
- 2D NMR (Optional but Recommended): For complete and unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Logical Relationship: NMR Spectral Interpretation

Logical Flow of NMR-Based Identification of Chloramphenicol



Proposed ESI⁻ Fragmentation Pathway of Chloramphenicol



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